2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one
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Overview
Description
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a chloro-substituted ethanone group attached to an indole ring, which is further substituted with a propan-2-yloxy group.
Preparation Methods
The synthesis of 2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Substitution: The indole ring is then substituted with a propan-2-yloxy group at the 5-position.
Chlorination: The ethanone group is introduced, followed by chlorination to obtain the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. The chloro and propan-2-yloxy groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-1H-indole-2-carboxylate: Known for its antiviral properties.
1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one is unique due to its specific substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-1-(5-propan-2-yloxy-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(2)17-9-3-4-12-10(5-9)11(7-15-12)13(16)6-14/h3-5,7-8,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJMLWLJKTIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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